1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea
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Overview
Description
1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a piperidine ring substituted with a methoxy group and a phenyl ring substituted with a trifluoromethyl group, connected through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-methoxybenzylamine with a suitable piperidine precursor under controlled conditions.
Coupling with Phenyl Isocyanate: The piperidine intermediate is then reacted with 4-(trifluoromethyl)phenyl isocyanate to form the desired urea linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes scaling up the reaction conditions, using more efficient catalysts, and employing continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxy and trifluoromethyl groups contribute to its binding affinity and specificity, influencing the pathways involved in its effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(4-chlorophenyl)urea: Contains a chlorine substituent instead of trifluoromethyl, affecting its reactivity and applications.
Uniqueness
1-[4-(4-Methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties and potential biological activities. This combination makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O2/c1-28-18-10-12-26(13-11-18)17-8-6-16(7-9-17)25-19(27)24-15-4-2-14(3-5-15)20(21,22)23/h2-9,18H,10-13H2,1H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WERSZNLCZYFWJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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